3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one
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Overview
Description
3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with phenyl groups attached at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is often catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrazolopyridines, which can exhibit different chemical and physical properties compared to the parent compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a scaffold for designing inhibitors of various enzymes and receptors.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one involves its interaction with molecular targets such as kinases. For instance, it can inhibit tropomyosin receptor kinases (TRKs) by binding to the ATP-binding pocket, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2,7-diphenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridin-3-one: This compound shares a similar pyrazolopyridine core but differs in the substitution pattern, which can affect its chemical reactivity and biological activity.
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: Another related compound with a different ring fusion pattern, leading to distinct properties and applications.
Uniqueness
3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is unique due to its specific substitution pattern and the presence of phenyl groups at the 3 and 4 positions. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
820233-45-2 |
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Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3,4-diphenyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H13N3O/c22-15-11-14(12-7-3-1-4-8-12)16-17(20-21-18(16)19-15)13-9-5-2-6-10-13/h1-11H,(H2,19,20,21,22) |
InChI Key |
SDHIVMJKZPHEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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